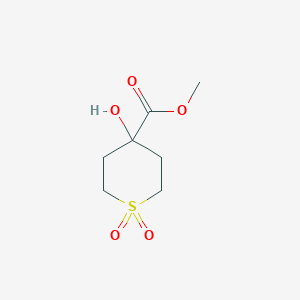
Methyl4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate is an organic chemical compound that belongs to a group of compounds called thiazolidinediones. It has a molecular formula of C6H6O5S and a molecular weight of 198.18 g/mol. This compound is widely used in various fields of research and industry due to its unique physical and chemical properties.
Preparation Methods
The synthesis of Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate involves several steps. One common method includes the reaction of a thiane derivative with methyl chloroformate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate can be compared with other thiazolidinediones, such as:
Pioglitazone: Used in the treatment of type 2 diabetes.
Rosiglitazone: Another anti-diabetic drug.
Troglitazone: Previously used for diabetes treatment but withdrawn due to safety concerns. The uniqueness of Methyl 4-hydroxy-1,1-dioxo-1lambda6-thiane-4-carboxylate lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various research and industrial applications.
Properties
Molecular Formula |
C7H12O5S |
|---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
methyl 4-hydroxy-1,1-dioxothiane-4-carboxylate |
InChI |
InChI=1S/C7H12O5S/c1-12-6(8)7(9)2-4-13(10,11)5-3-7/h9H,2-5H2,1H3 |
InChI Key |
MXOKWZHPSCBAEM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCS(=O)(=O)CC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















